4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
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Description
4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate is a useful research compound. Its molecular formula is C16H13ClO4S and its molecular weight is 336.79. The purity is usually 95%.
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Biological Activity
4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate, with the molecular formula C16H13ClO4S, is a compound of significant interest due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.
- Molecular Weight: 336.79 g/mol
- Purity: Typically around 95%
- IUPAC Name: [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural features have been studied for various pharmacological effects.
Anticancer Activity
Research into structurally analogous compounds indicates potential anticancer properties. For instance, compounds with similar propenyl and phenyl groups have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, demonstrating cytotoxic effects through various mechanisms including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities. Studies on related sulfonate derivatives have reported significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups like chlorine enhances the inhibitory potency against these enzymes, suggesting that similar effects could be observed for this compound .
Study 1: Anticancer Potential
A study investigated the cytotoxic effects of various phenyl-substituted propenyl compounds on cancer cell lines. The results indicated that compounds with a chlorophenyl group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives of sulfonated phenyl compounds were evaluated for their ability to inhibit AChE and BChE. The findings revealed that compounds with halogen substitutions showed improved inhibitory activity, with IC50 values significantly lower than those of non-substituted analogs. This suggests that this compound could also possess similar enzyme inhibitory properties .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H13ClO4S |
Molecular Weight | 336.79 g/mol |
Purity | ~95% |
IUPAC Name | [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Biological Activity | Findings |
---|---|
Anticancer Activity | Cytotoxic to MCF-7 cells |
AChE Inhibition | Moderate to strong |
BChE Inhibition | Moderate |
Properties
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4S/c1-22(19,20)21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSDGOAVOQQPU-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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